cIAP1-IN-D19-14 binding to cIAP1 RING domain
cIAP1-IN-D19-14 binding to cIAP1 RING domain
An In-Depth Technical Guide to the Biophysical Characterization of cIAP1-IN-D19-14 Binding to the cIAP1 RING Domain
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase that functions as a key regulator of apoptosis and cell signaling pathways. Its C-terminal RING domain is indispensable for its catalytic activity. Unlike traditional Smac mimetics that target the BIR domains of IAPs, a newer class of inhibitors, including cIAP1-IN-D19-14, directly engages the RING domain to allosterically modulate its function. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to rigorously characterize the binding interaction between cIAP1-IN-D19-14 and the cIAP1 RING domain. We will delve into the causality behind experimental design and present detailed protocols for core biophysical techniques, namely Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), to elucidate the complete thermodynamic and kinetic profile of this critical interaction.
Introduction: Targeting the cIAP1 E3 Ligase Machinery
The Inhibitor of Apoptosis (IAP) protein family represents a critical checkpoint in cellular life-and-death decisions.[1] Cellular IAP1 (also known as BIRC2) is a multifaceted member of this family, characterized by a modular architecture comprising three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain.[2][3]
This RING domain confers E3 ubiquitin ligase activity, enabling cIAP1 to catalyze the transfer of ubiquitin to target proteins, thereby regulating their degradation and function.[4][5] The E3 ligase function of the cIAP1 RING domain, which requires dimerization for full activity, is central to its role in modulating critical signaling pathways, including the NF-κB pathway, and in controlling apoptosis.[6][7] Given its frequent overexpression in various cancers, cIAP1 has emerged as a high-value therapeutic target.[2]
A Novel Inhibitory Mechanism: Direct RING Domain Engagement
While Smac mimetics have been developed to bind to the BIR domains, inducing cIAP1 auto-ubiquitination and degradation, a distinct class of inhibitors has been identified that operates through a novel mechanism.[1][8][9] The small molecule cIAP1-IN-D19-14 and its parent compound, D19, function by directly binding to the cIAP1 RING domain.[8][9] This interaction allosterically inhibits the E3 ligase activity by interfering with the dynamic assembly of the cIAP1-E2 ubiquitin-conjugating enzyme complex, a critical step for ubiquitin transfer.[8][9] This targeted approach offers a different strategy to modulate cIAP1 activity and has shown promise in targeting c-MYC-driven oncogenic activity.[8][9]
A thorough understanding of the molecular interactions underpinning this inhibition is paramount for advancing structure-activity relationship (SAR) studies and designing next-generation therapeutics. This guide outlines the essential biophysical workflows to achieve this.
Caption: Mechanisms of cIAP1 Inhibition.
The Core Directive: A Multi-Pronged Biophysical Approach
To build a complete picture of the cIAP1-IN-D19-14 interaction with the RING domain, a single experimental technique is insufficient. A robust characterization relies on integrating thermodynamic, kinetic, and structural data. Ligand binding assays are essential for understanding drug efficacy, mechanisms of action, and target specificity.[10][11] This guide focuses on two gold-standard, label-free techniques that provide the thermodynamic and kinetic pillars of this understanding.
Caption: Integrated workflow for biophysical characterization.
Part I: Thermodynamic Profile via Isothermal Titration Calorimetry (ITC)
ITC stands as the premier method for the direct measurement of binding thermodynamics.[12][][14] It quantifies the heat released or absorbed during the binding event, providing a complete thermodynamic signature in a single, solution-based experiment.[15][16]
Causality of Method Selection
We choose ITC as our primary tool for thermodynamic characterization for several key reasons:
-
Direct Measurement: ITC directly measures the heat of binding, avoiding the need for labels, tags, or immobilization which can potentially interfere with the interaction.[17]
-
Comprehensive Data: A single successful experiment yields the binding affinity (Kd), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15] This rich dataset allows for a deep understanding of the forces driving the binding event (e.g., hydrogen bonding vs. hydrophobic effects).
-
Solution-Based: The experiment is performed in solution, closely mimicking the physiological environment.
Detailed Experimental Protocol: ITC
This protocol is designed for a standard automated isothermal titration calorimeter.
A. Sample Preparation (Self-Validation Pillar)
-
Protein Expression & Purification: Express and purify the cIAP1 RING domain construct to >95% purity as verified by SDS-PAGE. Ensure the protein is well-folded and monomeric via size-exclusion chromatography.
-
Compound Preparation: Synthesize or procure cIAP1-IN-D19-14 with a purity of >98% confirmed by HPLC and NMR. Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO.
-
Buffer Matching (Critical): Dialyze the purified cIAP1 RING domain extensively against the final ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final dialysis buffer must be reserved and used for all dilutions. This step is critical to minimize heats of dilution.[18]
-
Final Sample Preparation:
-
Cell Sample (Macromolecule): Dilute the dialyzed cIAP1 RING domain into the reserved dialysis buffer to a final concentration of 10-20 µM. The optimal concentration should be 10-50 times the anticipated Kd value.[15]
-
Syringe Sample (Ligand): Dilute the cIAP1-IN-D19-14 stock to a final concentration of 100-200 µM (typically 10-fold higher than the protein concentration) using the same reserved dialysis buffer.[18] Ensure the final DMSO concentration is identical in both the cell and syringe solutions (typically 1-2%) to nullify heat of solvent mismatch.
-
-
Degassing: Thoroughly degas both the protein and compound solutions immediately prior to loading to prevent bubble formation.
B. Instrument Setup & Execution
-
Instrument Cleaning: Ensure the sample cell and syringe are meticulously cleaned with solutions like Contrad 70 followed by extensive water rinses.[15]
-
Equilibration: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate until a stable baseline is achieved.
-
Loading: Carefully load the cIAP1 RING domain solution into the sample cell and the cIAP1-IN-D19-14 solution into the injection syringe, avoiding any bubble introduction.
-
Titration Parameters:
-
Injection Volume: 2 µL per injection.
-
Number of Injections: 19-20 total injections.
-
Spacing: 150 seconds between injections.
-
Stirring Speed: 750 RPM.
-
-
Control Experiment: Perform a control titration by injecting the cIAP1-IN-D19-14 solution into the buffer-only solution (containing the same percentage of DMSO) to determine the heat of dilution of the ligand. This data will be subtracted from the main experimental run.
Data Analysis and Expected Results
The raw ITC data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields a binding isotherm, which is then fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.
| Parameter | Symbol | Definition | Expected Value for a Potent Inhibitor |
| Stoichiometry | n | Molar ratio of ligand to protein at saturation. | ~1.0 |
| Dissociation Constant | Kd | Concentration of ligand at which half the protein binding sites are occupied. | Low µM to nM range |
| Enthalpy Change | ΔH | Heat released (exothermic, -ΔH) or absorbed (endothermic, +ΔH) upon binding. | Favorable negative value is common |
| Entropy Change | ΔS | Change in the system's disorder upon binding. | May be positive or negative |
Part II: Kinetic Profile via Surface Plasmon Resonance (SPR)
SPR is a powerful, highly sensitive biophysical technique for studying the kinetics of biomolecular interactions in real-time.[][19][20] It has become a gold-standard method in drug discovery for measuring binding rates.[19][20]
Causality of Method Selection
While ITC provides the 'why' of binding, SPR provides the 'how fast' and 'for how long'. We select SPR for:
-
Real-Time Kinetics: SPR directly measures the association (on-rate, ka) and dissociation (off-rate, kd) of the inhibitor, which are critical parameters for predicting a drug's duration of action.[21]
-
High Sensitivity: The technique can detect interactions with high sensitivity, requiring relatively small amounts of protein.[22]
-
Affinity Confirmation: The equilibrium dissociation constant (KD) can be calculated from the kinetic rate constants (kd/ka), providing an orthogonal validation of the affinity determined by ITC.
Detailed Experimental Protocol: SPR
This protocol is designed for a typical SPR instrument using a CM5 sensor chip.
A. Sample & Chip Preparation
-
Protein & Compound: Prepare the cIAP1 RING domain and cIAP1-IN-D19-14 in a suitable SPR running buffer (e.g., HBS-EP+, which is HEPES buffered saline with EDTA and P20 surfactant). The buffer should be filtered and degassed.
-
Sensor Chip Activation: Activate the surface of a CM5 sensor chip using a standard injection of a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization (cIAP1 RING):
-
Inject the cIAP1 RING domain (diluted to ~20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. Aim for an immobilization level of ~2000-4000 Response Units (RU).
-
The choice of a low pH buffer is to pre-concentrate the positively charged protein on the negatively charged carboxymethylated dextran surface.
-
-
Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection. This allows for the subtraction of bulk refractive index changes and non-specific binding.
B. Kinetic Analysis
-
Analyte Preparation (cIAP1-IN-D19-14): Prepare a dilution series of cIAP1-IN-D19-14 in the running buffer. A typical concentration range would be from 0.1x to 10x the expected KD (e.g., 50 nM to 50 µM), including a zero-concentration (buffer only) sample for double referencing.
-
Binding Cycle (Multi-Cycle Kinetics):
-
Association: Inject a single concentration of cIAP1-IN-D19-14 over both the ligand and reference flow cells for a defined period (e.g., 120-180 seconds) to monitor the binding event.
-
Dissociation: Switch back to flowing running buffer over the surfaces and monitor the dissociation of the complex for an extended period (e.g., 300-600 seconds).
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle. This step requires careful scouting to ensure it doesn't denature the immobilized protein.
-
-
Execution: Repeat the binding cycle for each concentration in the dilution series, typically in random order to ensure data integrity.
Data Analysis and Expected Results
The output is a sensorgram, a plot of response units (RU) versus time.[23] After subtracting the reference cell data and the buffer-only injection data, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants.
| Parameter | Symbol | Definition | Expected Value for a Potent Inhibitor |
| Association Rate Constant | ka (or kon) | The rate at which the protein-ligand complex is formed. | 104 - 106 M-1s-1 |
| Dissociation Rate Constant | kd (or koff) | The rate at which the protein-ligand complex decays. | 10-2 - 10-4 s-1 (slower is better) |
| Equilibrium Dissociation Constant | KD | The ratio of kd/ka, representing the affinity. | Should correlate with Kd from ITC |
Conclusion: Synthesizing a Coherent Binding Narrative
By systematically applying the ITC and SPR workflows described herein, researchers can build a comprehensive and self-validating biophysical dossier on the interaction between cIAP1-IN-D19-14 and the cIAP1 RING domain. The thermodynamic data from ITC will reveal the fundamental driving forces of the binding, while the kinetic data from SPR will elucidate the dynamic behavior of the interaction. This combined knowledge is not merely academic; it provides the critical insights required for rational, structure-based drug design, enabling the optimization of lead compounds to achieve enhanced potency, selectivity, and desirable pharmacokinetic profiles.
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